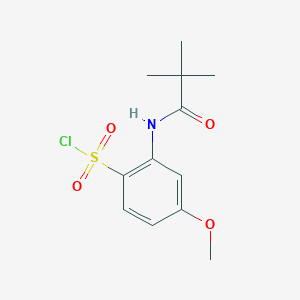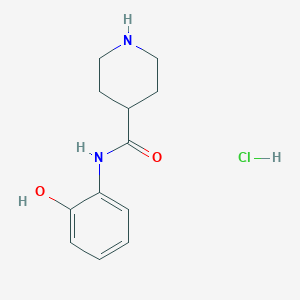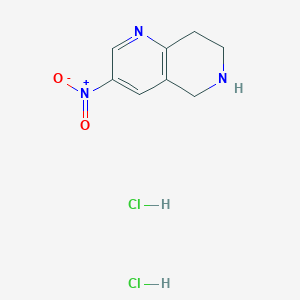![molecular formula C8H7ClN2O6S B1431889 methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1601259-20-4](/img/structure/B1431889.png)
methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
Overview
Description
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is a chemical compound with the molecular formula C8H7ClN2O6S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate typically involves the reaction of 4-chlorosulfonyl-2-nitroaniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate can be compared with similar compounds such as:
Methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate: Similar in structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
Methyl (chlorosulfonyl)carbamate: Lacks the aromatic ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the chlorosulfonyl and nitro groups, which confer specific reactivity and versatility in various applications.
Properties
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFMGSRLZPJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)








![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)

